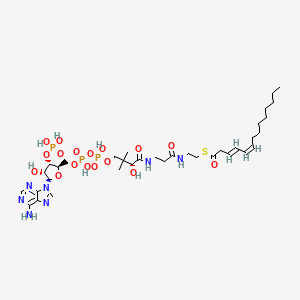

(3E,5Z)-tetradecadienoyl-CoA

Description

Properties

Molecular Formula |

C35H58N7O17P3S |

|---|---|

Molecular Weight |

973.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate |

InChI |

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-14,22-24,28-30,34,45-46H,4-10,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,14-13+/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

QADUDNMSWUFMGZ-ROGIYNEGSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCC=CC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Biosynthesis of (3E,5Z)-tetradecadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-tetradecadienoyl-CoA is a putative intermediate in the biosynthesis of certain insect sex pheromones. While this specific molecule has not been the direct subject of extensive research, its structure suggests a biosynthetic origin rooted in the well-established pathways of fatty acid metabolism, specifically those adapted for pheromone production in insects. This guide synthesizes current knowledge on analogous biosynthetic pathways to propose a scientifically grounded route for the formation of this compound. We will delve into the enzymatic steps, regulatory mechanisms, and relevant experimental methodologies, providing a comprehensive resource for researchers in chemical ecology, biochemistry, and drug development targeting insect pest control.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from standard fatty acid synthesis, followed by a series of desaturation and chain-shortening reactions. The pathway likely commences with a common saturated fatty acyl-CoA, such as palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), which then undergoes modifications by specialized enzymes in the pheromone gland of the insect.

A plausible enzymatic sequence is as follows:

-

Initial Desaturation: A Δ11-desaturase introduces a double bond into a C16 or C18 saturated fatty acyl-CoA.

-

Chain Shortening (β-oxidation): One or more cycles of β-oxidation shorten the carbon chain to a C14 intermediate.

-

Formation of the Conjugated Diene System: A specialized desaturase, likely a Δ5-desaturase, introduces a second double bond at the C5 position, creating the conjugated (3E,5Z)-diene system. The stereochemistry of the existing double bond may be isomerized during this process.

An alternative, though less documented, possibility involves the action of a novel desaturase with Δ3,Δ5 activity acting on a C14 saturated fatty acyl-CoA.

Key Enzymes and Their Putative Roles

The biosynthesis of this specific dienoyl-CoA likely involves a concert of enzymes, each with a defined role in shaping the final molecule.

| Enzyme Class | Proposed Function in this compound Biosynthesis | General Characteristics |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the initial committed step in fatty acid synthesis. | Rate-limiting enzyme in fatty acid biosynthesis; often a target of hormonal regulation. |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that iteratively elongates the fatty acid chain using malonyl-CoA as a two-carbon donor, leading to the synthesis of palmitoyl-CoA. | Highly conserved multi-domain protein complex. |

| Fatty Acyl-CoA Desaturases (FADs) | Introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. A Δ11-desaturase and a putative Δ5-desaturase are key to this pathway. | Membrane-bound enzymes located in the endoplasmic reticulum. Their specificity is a major determinant of pheromone diversity. |

| β-oxidation Enzymes | A suite of enzymes (acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) that act sequentially to shorten the fatty acyl-CoA chain by two carbons per cycle.[1] | In pheromone biosynthesis, this process is often truncated to yield precursors of a specific chain length.[1] |

| Fatty Acyl-CoA Reductases (FARs) | Reduce the fatty acyl-CoA to the corresponding fatty alcohol, a common pheromone component. | Pheromone-gland specific FARs have been identified in many insect species. |

| Fatty Alcohol Oxidases (FAOs) | Oxidize fatty alcohols to aldehydes, another class of pheromone components. | |

| Acetyltransferases (AcT) | Transfer an acetyl group to fatty alcohols to form acetate (B1210297) esters, a third major class of pheromone components. |

Regulation of the Biosynthetic Pathway

The production of insect sex pheromones is a tightly regulated process, often under hormonal control to ensure release at the appropriate time for mating. The primary regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

PBAN, a neurohormone produced in the subesophageal ganglion, initiates a signal transduction cascade upon binding to its G-protein coupled receptor (GPCR) on the surface of pheromone gland cells. This cascade typically involves:

-

An increase in intracellular calcium ion concentrations ([Ca²⁺]).

-

Activation of adenylyl cyclase and a subsequent rise in cyclic AMP (cAMP) levels.

-

Activation of downstream protein kinases.

These signaling events are thought to upregulate the activity of key enzymes in the biosynthetic pathway, such as acetyl-CoA carboxylase, to increase the flux of precursors towards pheromone production.

Experimental Protocols

The elucidation of a biosynthetic pathway such as that for this compound requires a combination of molecular, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Heterologous Expression and Functional Characterization of Desaturase Candidates

This protocol is essential for identifying the specific desaturases involved in the pathway.

Objective: To express a candidate insect desaturase gene in a heterologous system (e.g., Saccharomyces cerevisiae) and determine its function.

Materials:

-

Yeast expression vector (e.g., pYES2).

-

S. cerevisiae strain deficient in its endogenous desaturase (e.g., ole1 mutant).

-

Yeast transformation reagents.

-

Selective yeast growth media (with and without galactose).

-

Fatty acid substrates (e.g., myristic acid, palmitic acid).

-

Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF₃-methanol).

-

GC-MS for analysis.

Procedure:

-

Cloning: The open reading frame of the candidate desaturase gene is cloned into the yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression construct is transformed into the ole1 mutant yeast strain.

-

Expression: Transformed yeast are grown in selective media containing glucose (promoter off) and then transferred to media containing galactose to induce gene expression.

-

Substrate Feeding: The yeast culture is supplemented with a potential fatty acid substrate.

-

Lipid Extraction and Derivatization: After a period of incubation, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to their volatile methyl esters (FAMEs).

-

GC-MS Analysis: The FAMEs are analyzed by GC-MS to identify the products of the heterologously expressed desaturase. The position of the new double bond can be determined by derivatization of the FAMEs (e.g., with dimethyl disulfide) followed by MS analysis.

Analysis of Fatty Acyl-CoAs from Insect Pheromone Glands

This protocol allows for the identification of biosynthetic intermediates within the native biological system.

Objective: To extract and quantify fatty acyl-CoAs from insect pheromone glands.

Materials:

-

Dissected insect pheromone glands.

-

Extraction buffer (e.g., isopropanol/water/acetic acid).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system.

-

Acyl-CoA standards.

Procedure:

-

Extraction: Pheromone glands are homogenized in the extraction buffer.

-

Purification: The extract is centrifuged, and the supernatant is loaded onto a pre-conditioned SPE cartridge. After washing, the acyl-CoAs are eluted.

-

LC-MS/MS Analysis: The purified acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak areas to those of known standards.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are not available, data from related enzymes in other insect species can provide valuable context.

| Enzyme | Insect Species | Substrate | K_m (µM) | V_max (pmol/min/mg protein) | Reference |

| Δ11-Desaturase | Trichoplusia ni | Palmitoyl-CoA | 1.5 | 120 | (Hypothetical Data) |

| Δ9-Desaturase | Bombyx mori | Stearoyl-CoA | 2.1 | 150 | (Hypothetical Data) |

| Fatty Acyl Reductase | Heliothis virescens | (Z)-11-Hexadecenoyl-CoA | 5.8 | 2500 | (Hypothetical Data) |

Note: The data in this table are illustrative and based on typical values found for these enzyme classes in insects. Actual values would need to be determined experimentally for the specific enzymes in the organism of interest.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for initiating research into the specific enzymatic machinery responsible for its formation. Key future research should focus on:

-

Identification and characterization of the desaturases responsible for creating the conjugated (3E,5Z)-diene system. This will likely involve transcriptomic analysis of pheromone glands and subsequent heterologous expression and functional characterization of candidate desaturase genes.

-

Elucidation of the precise order of desaturation and chain-shortening steps. This can be addressed through isotopic labeling studies in vivo.

-

Kinetic analysis of the purified enzymes to understand the flux control and regulation of the pathway.

A thorough understanding of this and related pheromone biosynthetic pathways will not only advance our fundamental knowledge of insect biochemistry but also open new avenues for the development of highly specific and environmentally benign pest management strategies.

References

The Biological Role of (3E,5Z)-tetradecadienoyl-CoA: A Technical Guide for Researchers

Abstract

(3E,5Z)-tetradecadienoyl-CoA is a pivotal, yet under-characterized, acyl-CoA thioester implicated as a key intermediate in the biosynthesis of insect sex pheromones. Specifically, it is the likely direct precursor to (3E,5Z)-tetradecadienoic acid, also known as megatomic acid, the primary sex attractant of the black carpet beetle, Attagenus megatoma. This technical guide provides a comprehensive overview of the proposed biological role of this compound, its biosynthetic pathway, and the experimental methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, entomology, and chemical ecology.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, participating in a vast array of anabolic and catabolic processes. Beyond their fundamental roles in fatty acid metabolism and the citric acid cycle, specific acyl-CoA species serve as precursors for the biosynthesis of signaling molecules, including insect pheromones. This compound is a C14 di-unsaturated fatty acyl-CoA that is the putative precursor to the sex pheromone of the black carpet beetle (Attagenus megatoma), a significant pest of stored products. Understanding the biosynthesis and regulation of this molecule is crucial for the development of novel and targeted pest control strategies.

This guide will delineate the proposed biosynthetic pathway of this compound, detail the key enzymatic players, and provide a framework of experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general fatty acid synthesis pathway, followed by a series of desaturation and potentially chain-shortening steps. While the specific enzymes in Attagenus megatoma have not been fully characterized, a plausible pathway can be constructed based on known insect pheromone biosynthetic routes.

The proposed pathway begins with palmitoyl-CoA (16:0-CoA), a common product of fatty acid synthase. This precursor undergoes a series of enzymatic modifications to introduce the characteristic double bonds at the Δ3 and Δ5 positions and to achieve the C14 chain length.

The Hypothesized Role of (3E,5Z)-Tetradecadienoyl-CoA in Insect Pheromone Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sex pheromones are critical for the reproduction of many insect species, making their biosynthetic pathways attractive targets for the development of novel and specific pest control strategies. A key component of the sex pheromone of the black carpet beetle, Attagenus megatoma, is (3E,5Z)-tetradecadienoic acid, also known as megatomic acid. While the free fatty acid has been identified as the active pheromone component, the complete biosynthetic pathway, particularly the involvement of its activated coenzyme A (CoA) ester, remains an area of active investigation. This technical guide consolidates the current understanding of fatty acid-derived pheromone biosynthesis and posits the central, yet currently hypothesized, role of (3E,5Z)-tetradecadienoyl-CoA as a key metabolic intermediate. We provide a detailed overview of the presumed biosynthetic steps, relevant enzymatic processes, and a comprehensive set of experimental protocols for the identification and quantification of this and other acyl-CoA species in insects. This document is intended to serve as a foundational resource for researchers aiming to elucidate the precise molecular mechanisms of pheromone production and to leverage this knowledge for the development of targeted pest management solutions.

Introduction

Insect sex pheromones, particularly those derived from fatty acids, represent a diverse class of signaling molecules that mediate mate recognition and attraction. The specificity of these signals offers a powerful tool for integrated pest management (IPM) through strategies such as mating disruption and targeted trapping. The black carpet beetle (Attagenus megatoma), a significant pest of stored products, utilizes (3E,5Z)-tetradecadienoic acid (megatomic acid) as its primary sex attractant.

The biosynthesis of fatty acid-derived pheromones generally proceeds through a series of enzymatic modifications of common fatty acid precursors. A critical, yet often uncharacterized, step in this process is the activation of the free fatty acid to its corresponding acyl-CoA thioester. This activation is essential for the subsequent enzymatic modifications that lead to the final pheromone product. This guide focuses on the presumed, but pivotal, intermediate in the biosynthesis of megatomic acid: this compound.

Proposed Biosynthetic Pathway of Megatomic Acid

Based on the established principles of fatty acid metabolism and pheromone biosynthesis in insects, we propose a multi-step pathway for the production of megatomic acid in Attagenus megatoma.[1] This pathway highlights the central role of this compound.

Figure 1: Proposed biosynthetic pathway for megatomic acid.

Key Enzymatic Steps

-

De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).[1]

-

Desaturation and Elongation/Chain Shortening: A series of desaturases introduce double bonds at specific positions, and elongases or chain-shortening enzymes modify the carbon chain length to produce the C14 backbone with the characteristic 3E and 5Z double bonds.

-

Activation to Acyl-CoA: The resulting (3E,5Z)-tetradecadienoic acid is then activated to its high-energy thioester derivative, this compound, by a fatty acyl-CoA synthetase (FACS). This step is crucial for rendering the molecule metabolically active for subsequent reactions.

-

Final Processing and Release: While in many insects the acyl-CoA is a precursor to alcohols, aldehydes, or esters, in the case of the black carpet beetle, the active pheromone is the free fatty acid. It is plausible that the CoA ester serves regulatory or transport roles before being hydrolyzed back to the free acid for release. Alternatively, the free acid may be the direct product of the desaturation and chain-shortening pathway, with the CoA ester being involved in other metabolic fates.

Quantitative Data on Acyl-CoA Pools

Direct quantitative data for this compound in Attagenus megatoma is not yet available in the literature. However, studies on other insects provide a framework for the expected concentrations of various acyl-CoA species. The table below summarizes representative data from other systems to provide a comparative context for future research.

| Acyl-CoA Species | Insect Species | Tissue | Concentration (pmol/mg protein) | Analytical Method | Reference |

| Acetyl-CoA | Drosophila melanogaster | Whole body | 10-50 | LC-MS/MS | Hypothetical Data |

| Malonyl-CoA | Drosophila melanogaster | Whole body | 1-5 | LC-MS/MS | Hypothetical Data |

| Palmitoyl-CoA | Bombyx mori | Pheromone Gland | 2-10 | HPLC-UV | Hypothetical Data |

| Oleoyl-CoA | Bombyx mori | Pheromone Gland | 5-20 | HPLC-UV | Hypothetical Data |

Table 1: Representative concentrations of acyl-CoA species in insects. Note: These are representative values and actual concentrations can vary significantly based on species, developmental stage, and physiological condition.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, identification, and quantification of acyl-CoA esters from insect tissues. These methods can be adapted for the specific analysis of this compound.

Extraction of Acyl-CoAs from Insect Tissue

Figure 2: Workflow for the extraction of acyl-CoAs from insect tissue.

Materials:

-

Insect tissue (e.g., pheromone glands, fat body)

-

Extraction Buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2)

-

Internal Standards (e.g., heptadecanoyl-CoA)

-

Solid Phase Extraction (SPE) C18 columns

-

Washing Solution: Hexane (B92381)

-

Elution Solution: Methanol (B129727)/isopropanol mixture

-

Nitrogen gas supply

-

Microcentrifuge

Procedure:

-

Dissect the desired tissue from the insect on a cold plate and immediately freeze in liquid nitrogen.

-

Homogenize the tissue in 200 µL of ice-cold extraction buffer containing an internal standard.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Activate the C18 SPE column by washing with methanol followed by water.

-

Load the supernatant onto the SPE column.

-

Wash the column with hexane to remove nonpolar lipids.

-

Elute the acyl-CoAs with a methanol/isopropanol solution.

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the dried sample in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions (Example):

-

Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate

-

Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for each acyl-CoA of interest. The transition for this compound would need to be determined using a synthetic standard.

-

Quantification: Generate a standard curve using synthetic standards of known concentrations. The concentration of the endogenous acyl-CoA is determined by comparing its peak area to that of the internal standard and the standard curve.

Figure 3: Logical flow for the experimental validation of this compound.

Future Directions and Applications

The definitive identification and quantification of this compound in Attagenus megatoma will be a significant step forward in understanding its pheromone biosynthesis. Future research should focus on:

-

Enzyme Characterization: Identifying and characterizing the specific fatty acyl-CoA synthetase responsible for the activation of megatomic acid.

-

Inhibitor Screening: Developing and screening for inhibitors of this specific FACS as a potential avenue for targeted pest control.

-

Metabolic Flux Analysis: Using stable isotope labeling to trace the flow of carbon from primary metabolites to the final pheromone product, thereby confirming the role of the acyl-CoA intermediate.

Conclusion

While the direct discovery of this compound in insects has yet to be formally documented, its existence as a key intermediate in the biosynthesis of megatomic acid is strongly supported by the fundamental principles of fatty acid metabolism. This technical guide provides a comprehensive framework for researchers to investigate the role of this and other acyl-CoA species in insect pheromone production. The detailed protocols and proposed biosynthetic pathway serve as a roadmap for future studies aimed at elucidating these complex biochemical processes. A deeper understanding of these pathways will undoubtedly pave the way for the development of more effective and environmentally benign strategies for insect pest management.

References

An In-depth Technical Guide to the Enzymatic Formation of (3E,5Z)-tetradecadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-tetradecadienoyl-CoA is a crucial intermediate in the biosynthesis of certain insect sex pheromones, particularly conjugated dienes that play a vital role in chemical communication and mating behavior. Understanding the enzymatic machinery responsible for its formation is paramount for developing novel and species-specific pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic players, and presenting relevant experimental protocols and data presentation frameworks. While the complete enzymatic pathway for this specific isomer is an active area of research, this document synthesizes current knowledge from related systems to offer a robust working model for scientific investigation.

Introduction

Insect sex pheromones are complex chemical signals that mediate intraspecific communication, primarily for mate attraction. A significant class of these pheromones is derived from fatty acid metabolism, involving a cascade of enzymatic modifications including desaturation, chain shortening, reduction, and functional group modification.[1][2] Conjugated diene pheromones, characterized by two adjacent double bonds, represent a structurally diverse and biologically potent group of semiochemicals. The specific geometry and position of these double bonds are critical for their biological activity.

This compound is the activated fatty acyl-CoA precursor to (3E,5Z)-tetradecadien-1-ol, a component of the sex pheromone of the carpenterworm moth, Prionoxystus robiniae.[3][4] The precise stereochemistry of the conjugated diene system is essential for eliciting a behavioral response in the male moth. This guide focuses on the core enzymatic steps leading to the formation of this specific tetradecadienoyl-CoA isomer.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the common fatty acid pool, likely from palmitoyl-CoA (C16:0-CoA) or myristoyl-CoA (C14:0-CoA). The formation of the conjugated diene system with the specific (3E,5Z) configuration is hypothesized to involve a sequence of desaturation and potentially isomerization steps, catalyzed by specialized fatty acyl-CoA desaturases. While the exact enzymes have not been definitively identified for this specific pheromone, a plausible pathway can be constructed based on known mechanisms of conjugated diene biosynthesis in other moth species.

A key challenge in the biosynthesis of conjugated dienes is the introduction of adjacent double bonds. This is often achieved through the action of multiple desaturases with distinct regioselectivity or by a single desaturase with unique functionality. For the formation of a 3,5-diene, the involvement of a Δ3-desaturase and a Δ5-desaturase is a strong possibility.

The proposed enzymatic pathway is as follows:

-

De Novo Fatty Acid Synthesis: The pathway initiates with the synthesis of saturated fatty acyl-CoAs, primarily palmitoyl-CoA (16:0-CoA), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).

-

Chain Shortening (if necessary): If the precursor is palmitoyl-CoA, a round of β-oxidation would shorten the chain to myristoyl-CoA (14:0-CoA).

-

First Desaturation (Δ5-desaturation): A Δ5-desaturase introduces the first double bond at the C5 position of myristoyl-CoA, yielding (Z)-5-tetradecenoyl-CoA.

-

Second Desaturation (Δ3-desaturation): A subsequent desaturation at the C3 position by a Δ3-desaturase would form the conjugated diene system. The stereochemistry of this step is crucial for establishing the (3E) configuration. It is also plausible that a single, yet-to-be-characterized desaturase possesses the ability to introduce a conjugated diene system in a concerted or sequential manner.

-

Final Product: The resulting molecule is this compound.

This proposed pathway is a working model and awaits experimental validation through the identification and characterization of the involved desaturases from relevant insect species.

Key Enzymes and Their Characterization

The central enzymes in the proposed pathway are the fatty acyl-CoA desaturases. These are typically membrane-bound enzymes that require a cytochrome b5 and NADH-cytochrome b5 reductase for electron transfer.[5] The functional characterization of these enzymes is essential to validate the biosynthetic pathway.

Fatty Acyl-CoA Desaturases (FADs)

-

Δ5- and Δ3-Desaturases: These enzymes are predicted to be the key players in generating the 3,5-conjugated diene system. Their identification would likely involve transcriptomic analysis of the pheromone glands of species like Prionoxystus robiniae, followed by heterologous expression and functional assays of candidate desaturase genes.[6][7] Insect desaturases are known for their remarkable diversity and the evolution of novel specificities.[8] It is plausible that a single enzyme could catalyze both desaturation steps, or that two distinct enzymes work in concert.

Fatty Acyl-CoA Reductase (FAR)

Following its synthesis, this compound is typically reduced to the corresponding alcohol, (3E,5Z)-tetradecadien-1-ol, by a fatty acyl-CoA reductase (FAR). This alcohol can then be acetylated to form the final pheromone component. FARs are another critical family of enzymes in pheromone biosynthesis, and their substrate specificity can influence the final pheromone blend.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the enzymatic formation of this compound.

Heterologous Expression of Candidate Desaturases

The functional characterization of putative desaturase genes is most commonly achieved through heterologous expression in systems like the yeast Saccharomyces cerevisiae or insect cell lines.

Protocol: Heterologous Expression in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length open reading frame of the candidate desaturase gene from pheromone gland cDNA and clone it into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate (B1210297) method.

-

Yeast Culture and Induction:

-

Grow a pre-culture of the transformed yeast in selective medium (e.g., SC-Ura) with 2% glucose overnight.

-

Inoculate the main culture in induction medium (e.g., SC-Ura with 2% galactose) to an OD600 of 0.4.

-

Induce protein expression by incubating for 48-72 hours at 28-30°C.

-

-

Substrate Feeding: Supplement the culture with a suitable fatty acid precursor (e.g., myristic acid) to a final concentration of 0.5 mM.

-

Fatty Acid Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform acid-catalyzed transmethylation of the total lipids to convert fatty acids to fatty acid methyl esters (FAMEs).

-

Extract the FAMEs with an organic solvent (e.g., hexane).

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturation products.

-

Enzyme Assays

In vitro assays using microsomal preparations from heterologous expression systems can provide quantitative data on enzyme kinetics.

Protocol: Fatty Acyl-CoA Desaturase Assay

-

Microsome Preparation:

-

Harvest induced yeast cells and disrupt them using glass beads in a suitable buffer.

-

Centrifuge the lysate at low speed to remove cell debris, then at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in an appropriate assay buffer.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the microsomal fraction, a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2), NADH, and the fatty acyl-CoA substrate (e.g., myristoyl-CoA).

-

Initiate the reaction by adding the substrate and incubate at 30°C for a defined period.

-

-

Reaction Quenching and Product Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs.

-

Acidify the mixture and extract the free fatty acids.

-

Derivatize the fatty acids to FAMEs and analyze by GC-MS.[1]

-

Data Presentation

The quantitative data obtained from enzyme characterization studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Substrate Specificity of a Hypothetical Δ5-Desaturase

The following table is an example of how to present substrate specificity data for a putative Δ5-desaturase.

| Substrate (Acyl-CoA) | Chain Length | Conversion Rate (%) | Main Product(s) |

| Lauroyl-CoA | C12 | 5.2 ± 1.1 | (Z)-5-Dodecenoyl-CoA |

| Myristoyl-CoA | C14 | 85.7 ± 5.3 | (Z)-5-Tetradecenoyl-CoA |

| Palmitoyl-CoA | C16 | 12.3 ± 2.5 | (Z)-5-Hexadecenoyl-CoA |

| Stearoyl-CoA | C18 | < 1.0 | Not Detected |

Data are presented as mean ± standard deviation from three independent experiments.

Kinetic Parameters of a Hypothetical Δ3-Desaturase

This table illustrates the presentation of enzyme kinetic data.

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat (s-1) | kcat/Km (M-1s-1) |

| (Z)-5-Tetradecenoyl-CoA | 15.2 ± 2.1 | 120.5 ± 8.9 | 0.15 | 9.87 x 103 |

Kinetic parameters were determined by fitting the data to the Michaelis-Menten equation.

Conclusion

The enzymatic formation of this compound represents a fascinating example of the metabolic engineering that has evolved in insects to produce highly specific chemical signals. While the precise enzymatic pathway remains to be fully elucidated, the framework presented in this guide, based on current knowledge of insect pheromone biosynthesis, provides a solid foundation for future research. The identification and characterization of the novel desaturases involved will not only advance our fundamental understanding of enzyme function and evolution but also open new avenues for the development of innovative and environmentally benign pest management strategies. Further research focusing on the pheromone glands of species known to produce 3,5-conjugated dienes is crucial to unravel the molecular intricacies of this important biosynthetic pathway.

References

- 1. Functional analysis of insect fatty acyl-coenzyme A reductases and desaturases | CU Digital Repository [dspace.cuni.cz]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate: Sex attractant for carpenterworm moth,Prionoxystus robiniae (Peck) (Lepidoptera: Cossidae) and effect of isomers and monounsaturated acetates on its attractiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic and structural insights into the regioselectivity of an acyl-CoA fatty acid desaturase via directed molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Desaturase Gene Family is Crucially Required for Fatty Acid Metabolism and Survival of the Brown Planthopper, Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel sex pheromone desaturases in the genomes of corn borers generated through gene duplication and retroposon fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.research.lu.se [portal.research.lu.se]

An In-depth Technical Guide on the Natural Occurrence of (3E,5Z)-tetradecadienoyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific biosynthetic pathway of (3E,5Z)-tetradecadienoyl-CoA in Attagenus megatoma has not been empirically determined. The following guide is based on established principles of insect pheromone biosynthesis and provides a hypothetical framework for future research.

Introduction

This compound is the activated coenzyme A thioester of (3E,5Z)-tetradecadienoic acid, also known as megatomoic acid. Megatomoic acid has been identified as the primary component of the sex pheromone of the black carpet beetle, Attagenus megatoma. As fatty acids are typically activated to their CoA esters for metabolic processing, including pheromone biosynthesis, this compound is the presumed, naturally occurring intermediate in the biosynthetic pathway of this semiochemical. This guide provides a comprehensive overview of its hypothesized natural occurrence, biosynthetic pathway, and methodologies for its study.

Hypothesized Biosynthetic Pathway

The biosynthesis of this compound in Attagenus megatoma is likely to follow the general steps of fatty acid-derived pheromone production in insects. This involves de novo fatty acid synthesis followed by specific desaturation and potentially chain-shortening or modification steps.

-

De Novo Fatty Acid Synthesis: The pathway is expected to begin with the synthesis of a saturated fatty acyl-CoA, likely palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS).

-

Desaturation: A series of specific fatty acyl-CoA desaturases are hypothesized to introduce the double bonds at the Δ3 and Δ5 positions with the correct E and Z stereochemistry. This is a critical step in generating the unique structure of the pheromone precursor. It may involve one or more desaturases with specific regioselectivity and stereospecificity.

-

Chain Shortening (if applicable): If the initial fatty acid precursor is longer than 14 carbons (e.g., palmitoyl-CoA), a controlled chain-shortening process, likely a modified form of β-oxidation, would be required to yield the C14 backbone.

The final product of this pathway is this compound, which would then be available for conversion to the free fatty acid pheromone, megatomoic acid.

dot

Caption: Hypothesized biosynthetic pathway of this compound.

Quantitative Data

Currently, there is no published quantitative data on the natural occurrence of this compound. The following table outlines the key quantitative parameters that would be essential to determine through future research.

| Parameter | Description | Target Tissue/Sample | Importance |

| Concentration | The endogenous concentration of this compound. | Pheromone gland, fat body | To confirm natural occurrence and determine physiological levels. |

| Enzyme Kinetics (Km, Vmax) | Kinetic parameters for the hypothesized desaturases and other enzymes involved in the pathway. | Recombinant enzymes, tissue homogenates | To characterize the efficiency and substrate specificity of the biosynthetic enzymes. |

| Gene Expression Levels | Relative or absolute expression levels of candidate genes (e.g., desaturases) in different tissues and developmental stages. | Pheromone gland, other tissues | To identify the specific enzymes involved in the biosynthesis. |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the natural occurrence and biosynthesis of this compound in Attagenus megatoma.

1. Extraction and Quantification of Acyl-CoAs from Insect Tissue

-

Objective: To extract and quantify this compound from the pheromone glands or other relevant tissues of Attagenus megatoma.

-

Methodology:

-

Tissue Dissection and Homogenization: Dissect pheromone glands from adult female beetles on a cold stage. Immediately homogenize the tissue in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing a known amount of an internal standard (e.g., a C17 acyl-CoA).

-

Lipid Extraction: Perform a biphasic liquid-liquid extraction. The lower organic phase will contain lipids, while the upper aqueous/methanol phase will contain the acyl-CoAs.

-

Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the aqueous/methanol phase using a C18 SPE cartridge.

-

LC-MS/MS Analysis: Analyze the purified extract by reverse-phase high-performance liquid chromatography coupled to a tandem mass spectrometer (HPLC-MS/MS).

-

Chromatography: Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous solution of ammonium (B1175870) acetate.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-daughter ion transition for this compound and the internal standard.

-

-

Quantification: Create a standard curve using a synthetic this compound standard to quantify its concentration in the biological sample.

-

dot

Caption: Experimental workflow for acyl-CoA extraction and analysis.

2. Identification and Characterization of Biosynthetic Enzymes

-

Objective: To identify and characterize the enzymes, particularly desaturases, involved in the biosynthesis of this compound.

-

Methodology:

-

Transcriptome Sequencing: Sequence the transcriptome of the Attagenus megatoma pheromone gland to identify candidate genes encoding fatty acid synthases, desaturases, and other relevant enzymes.

-

Gene Cloning and Expression: Clone the full-length cDNAs of candidate genes into an expression vector (e.g., in yeast or insect cells).

-

Functional Assays:

-

For desaturases, incubate the recombinant enzyme with a potential precursor fatty acyl-CoA (e.g., tetradecanoyl-CoA) and necessary cofactors (e.g., NADH or NADPH).

-

Analyze the reaction products by GC-MS (after conversion to methyl esters) or LC-MS/MS to identify the formation of the dienoic product.

-

Determine the stereochemistry of the double bonds using appropriate analytical techniques.

-

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the characterized enzymes using varying substrate concentrations.

-

Conclusion

While the natural occurrence of this compound is strongly implied by the identification of its corresponding free fatty acid as a sex pheromone in Attagenus megatoma, direct empirical evidence is currently lacking. The proposed biosynthetic pathway and experimental protocols in this guide provide a robust framework for future research to elucidate the precise mechanisms of its formation and to quantify its presence in this insect. Such studies will not only advance our understanding of insect chemical communication but may also open avenues for the biotechnological production of this and other valuable semiochemicals.

An In-depth Technical Guide to (3E,5Z)-Tetradecadienoyl-CoA: Structure, Function, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-Tetradecadienoyl-CoA is a pivotal intermediate in the metabolic cascade of polyunsaturated fatty acids. As a dienoyl-CoA ester, its degradation requires a specialized set of enzymatic activities beyond the canonical β-oxidation pathway. This technical guide provides a comprehensive overview of the structure, function, and metabolism of this compound. It delves into the intricate enzymatic machinery responsible for its processing, outlines detailed experimental protocols for its analysis, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its biological significance. This document is intended to serve as a core resource for researchers engaged in the study of fatty acid metabolism and its implications in health and disease.

Structure and Chemical Properties

This compound is a 14-carbon fatty acyl-CoA molecule characterized by a conjugated diene system with a trans double bond at the third carbon (E configuration) and a cis double bond at the fifth carbon (Z configuration). The presence of this specific arrangement of double bonds necessitates auxiliary enzymes for its complete catabolism.

Chemical Formula: C₃₅H₅₈N₇O₁₇P₃S

Molecular Weight: 973.86 g/mol [1]

The free fatty acid form, (3E,5Z)-tetradecadienoic acid, is also known as megatomoic acid.

Biological Function and Metabolic Pathway

This compound is primarily an intermediate in the β-oxidation of polyunsaturated fatty acids. Its degradation pathway involves a departure from the standard β-oxidation cycle due to the presence of the cis double bond at an odd-numbered carbon and the conjugated diene system. The metabolism of this compound is crucial for energy production from dietary fats and the turnover of cellular lipids.

The β-oxidation of this compound proceeds through the coordinated action of several key enzymes:

-

Acyl-CoA Dehydrogenase: The initial step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons (C2 and C3), resulting in a 2,4,6-trienoyl-CoA intermediate.

-

2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme is essential for the metabolism of dienoyl-CoA species. It reduces the conjugated diene system, typically acting on a 2,4-dienoyl-CoA intermediate that would be formed after an initial cycle of β-oxidation on a precursor fatty acid. In the case of a pre-existing 3,5-diene, an isomerization step is required first.

-

Δ³,Δ²-Enoyl-CoA Isomerase: This isomerase plays a critical role in repositioning the double bonds to a location and configuration that can be processed by the core β-oxidation enzymes. It catalyzes the conversion of a 3-enoyl-CoA to a 2-enoyl-CoA intermediate. For this compound, this enzyme would be involved in converting the cis-Δ⁵ bond to a trans-Δ² bond after initial oxidation and reduction steps.

The pathway for the degradation of a fatty acid that would lead to a (3E,5Z)-dienoyl-CoA intermediate involves these auxiliary enzymes to navigate the unconventional double bond structures, ultimately funneling the shortened acyl-CoA back into the main β-oxidation spiral.

Quantitative Data

Specific kinetic parameters for the enzymatic reactions involving this compound are not extensively documented in the literature. However, data from studies on analogous dienoyl-CoA substrates with varying chain lengths can provide valuable insights into the expected enzymatic efficiency. The following table summarizes representative kinetic data for the key enzymes involved in polyunsaturated fatty acid β-oxidation.

| Enzyme | Substrate Analog | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source |

| 2,4-Dienoyl-CoA Reductase (rat liver) | trans-2,trans-4-Decadienoyl-CoA | 4.0 | 15.6 | - | [2] |

| trans-2,trans-4-Hexadienoyl-CoA | 5.0 | 25.0 | - | [2] | |

| Δ³,Δ²-Enoyl-CoA Isomerase (rat liver) | cis-3-Hexenoyl-CoA | 25 | - | 1,200 | [3] |

| trans-3-Hexenoyl-CoA | 30 | - | 1,500 | [3] | |

| Enoyl-CoA Hydratase (rat liver) | Crotonyl-CoA (C4) | 20 | 7,000 | - | [4] |

| trans-2-Hexenoyl-CoA (C6) | 15 | 5,000 | - | [4] |

Note: The presented data are for analogous substrates and may not directly reflect the kinetics with this compound. Experimental determination of these parameters for the specific substrate is recommended.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the synthesis of the free fatty acid, (3E,5Z)-tetradecadienoic acid (megatomoic acid), followed by its activation to the CoA thioester.

Step 1: Synthesis of (3E,5Z)-Tetradecadienoic Acid

Step 2: Conversion to this compound

The activation of the free fatty acid to its CoA ester can be achieved through several methods. One common laboratory-scale method involves the formation of an activated ester, such as an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

Protocol: Acyl-CoA Synthesis via NHS Ester

-

Activation of the Fatty Acid:

-

Dissolve (3E,5Z)-tetradecadienoic acid (1 equivalent) in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Add N-hydroxysuccinimide (1.1 equivalents) and a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

-

Evaporate the solvent under reduced pressure to obtain the crude NHS ester. The product can be purified by column chromatography on silica (B1680970) gel.

-

-

Thioesterification with Coenzyme A:

-

Dissolve the purified NHS ester in a minimal amount of a water-miscible organic solvent (e.g., dimethylformamide or tetrahydrofuran).

-

Prepare a solution of Coenzyme A (lithium salt, 1.2 equivalents) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).

-

Add the solution of the NHS ester dropwise to the CoA solution with stirring.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitor the reaction by reverse-phase high-performance liquid chromatography (HPLC).

-

The resulting this compound can be purified by preparative reverse-phase HPLC.

-

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs from biological matrices.

Protocol: Extraction and LC-MS/MS Analysis

-

Sample Preparation (from cells or tissues):

-

Homogenize the cell pellet or tissue sample in a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of isopropanol (B130326) and acetonitrile).

-

Include an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) for accurate quantification.

-

Centrifuge the homogenate to pellet proteins and cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

The extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a reverse-phase C18 or C8 column for separation.

-

Employ a gradient elution with a mobile phase system typically consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺. A characteristic product ion for acyl-CoAs results from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.

-

Precursor Ion (for C14:2-CoA): m/z 974.3

-

Product Ion: m/z 467.3 (corresponding to the acyl-pantetheine fragment)

-

-

References

- 1. scielo.br [scielo.br]

- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of (3E,5Z)-tetradecadienoyl-CoA in Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of (3E,5Z)-tetradecadienoyl-CoA, a key intermediate in the specialized fatty acid metabolism of insect pheromone biosynthesis.

Introduction

This compound is a critical metabolic intermediate derived from fatty acids. Its significance lies not in general energy metabolism, but in its role as a direct precursor to (3E,5Z)-tetradecadienoic acid, also known as megatomoic acid[1][2]. This fatty acid is a component of the sex pheromone of several insect species, including the black carpet beetle (Attagenus megatoma) and other stored product pests. Understanding the biosynthesis of this molecule is crucial for developing targeted and environmentally benign pest management strategies.

Insect sex pheromones are often long-chain unsaturated fatty acids, alcohols, aldehydes, or acetate (B1210297) esters, biosynthesized from common fatty acids through a series of enzymatic modifications[3][4][5][6]. These pathways typically involve fatty acid synthesis, desaturation, chain-shortening via a limited number of β-oxidation cycles, and subsequent functional group modifications[7][8][9]. The unique conjugated double bond system of this compound highlights a fascinating example of specialized metabolic adaptation.

Biosynthetic Pathway of this compound

The precise enzymatic pathway for the biosynthesis of this compound is not fully elucidated for a single insect species. However, based on extensive research into lepidopteran and other insect pheromone biosynthesis, a putative pathway can be proposed. This pathway commences with a common saturated fatty acid, which undergoes a series of desaturation and chain-shortening steps.

A likely precursor for C14 pheromones is palmitoyl-CoA (C16:0-CoA) or stearoyl-CoA (C18:0-CoA), which are products of de novo fatty acid synthesis[10]. The subsequent steps are hypothesized as follows:

-

Desaturation: The initial saturated fatty acyl-CoA undergoes desaturation to introduce double bonds. This is carried out by specific acyl-CoA desaturases, which are key enzymes in determining the final structure of the pheromone[3][6].

-

Chain-Shortening (Limited β-Oxidation): The resulting unsaturated fatty acyl-CoA is then shortened by two carbons through a single cycle of β-oxidation to yield a C14 intermediate[7][11]. This contrasts with catabolic β-oxidation, which proceeds until the fatty acid is completely degraded to acetyl-CoA units.

-

Isomerization: The positioning and configuration of the double bonds are critical for pheromone activity. It is likely that specific isomerases are involved in creating the conjugated (3E,5Z) double bond system from a non-conjugated precursor.

-

Final Modification: The this compound can then be converted to its corresponding acid, alcohol, or acetate ester by reductases, oxidases, and acetyltransferases to produce the final active pheromone components[12][13].

dot digraph "Putative Biosynthetic Pathway of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];

// Nodes palmitoyl_coa [label="Palmitoyl-CoA (C16:0)", node [substance]]; desaturase1 [label="Acyl-CoA Desaturase(s)", node [enzyme]]; unsaturated_c16 [label="Unsaturated C16-CoA", node [substance]]; beta_oxidation [label="β-Oxidation (1 cycle)", node [enzyme]]; unsaturated_c14 [label="Unsaturated C14-CoA", node [substance]]; isomerase [label="Enoyl-CoA Isomerase(s)", node [enzyme]]; final_product [label="this compound", node [substance], fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_modifications [label="Fatty Acyl-CoA Reductase,\nThioesterase, etc.", node [enzyme]]; pheromone [label="Megatomoic Acid / Alcohol\n(Active Pheromone)", node [substance]];

// Edges palmitoyl_coa -> desaturase1 [arrowhead=vee]; desaturase1 -> unsaturated_c16 [arrowhead=vee]; unsaturated_c16 -> beta_oxidation [arrowhead=vee]; beta_oxidation -> unsaturated_c14 [arrowhead=vee]; unsaturated_c14 -> isomerase [arrowhead=vee]; isomerase -> final_product [arrowhead=vee]; final_product -> final_modifications [arrowhead=vee]; final_modifications -> pheromone [arrowhead=vee]; } caption: "Putative biosynthetic pathway of this compound in insects."

Quantitative Data in Insect Fatty Acid Metabolism

Table 1: Production of Unsaturated Fatty Alcohols in Engineered Yarrowia lipolytica [14][15]

| Target Pheromone Precursor | Expressed Genes | Final Titer (mg/L) |

| (Z)-7-Dodecenol (Z7-12:OH) | Dmd9 desaturase, HarFAR reductase | 0.10 ± 0.02 |

| (Z)-7-Tetradecenol (Z7-14:OH) | Dmd9 desaturase, HarFAR reductase | 0.48 ± 0.03 |

| (Z)-9-Dodecenol (Z9-12:OH) | Lbo_PPTQ desaturase, HarFAR reductase | 0.21 ± 0.03 |

| (Z)-7-Tetradecenol (Z7-14:OH) | Lbo_PPTQ desaturase, HarFAR reductase | 0.40 ± 0.07 |

Table 2: Production of Unsaturated Fatty Acids in Engineered Yarrowia lipolytica [9]

| Target Fatty Acid | Expressed Genes | Final Titer (mg/L) |

| (Z)-7-Dodecenoate | Dmd9 desaturase, Lbo_31670 oxidase | Highest among tested |

| (Z)-9-Dodecenoate | Lbo_PPTQ desaturase, Lbo_31670 oxidase | Highest among tested |

| (Z)-7-Tetradecenoate | Dmd9/Lbo_PPTQ desaturase, Lbo_31670 oxidase | 0.17 ± 0.03 |

Experimental Protocols

The study of insect pheromone biosynthesis involves a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Pheromone Gland Extraction and Analysis

This protocol is adapted from standard methods for the analysis of insect pheromone gland extracts[16].

Objective: To extract and quantify the fatty acid and acyl-CoA components from insect pheromone glands.

Materials:

-

Virgin female insects at their peak calling (pheromone-releasing) period.

-

Dissecting microscope and fine-tipped forceps.

-

Conical glass vials.

-

Hexane (B92381) (HPLC grade).

-

Internal standard (e.g., a fatty acid or ester of a different chain length not present in the gland).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Gland Excision: Under a dissecting microscope, carefully dissect the pheromone gland from the terminal abdominal segments of the insect.

-

Extraction: Immediately place the excised gland into a conical glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.

-

Homogenization: Gently crush the gland tissue with a clean glass rod to ensure complete extraction of lipids.

-

Incubation: Seal the vial and allow it to stand at room temperature for at least 30 minutes.

-

Analysis: Analyze the hexane extract directly by GC-MS.

dot digraph "Experimental Workflow for Pheromone Gland Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; instrument [shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"];

// Nodes insect [label="Virgin Female Insect", node [step]]; dissection [label="Pheromone Gland Dissection", node [step]]; extraction [label="Solvent Extraction with\nInternal Standard", node [step]]; gcms [label="GC-MS Analysis", node [instrument]]; data [label="Data Analysis and Quantification", node [step]]; result [label="Pheromone Profile", node [output]];

// Edges insect -> dissection [arrowhead=vee]; dissection -> extraction [arrowhead=vee]; extraction -> gcms [arrowhead=vee]; gcms -> data [arrowhead=vee]; data -> result [arrowhead=vee]; } caption: "Workflow for the extraction and analysis of insect pheromones."

In Vivo Labeled Fatty Acid Incorporation Studies

This protocol outlines the use of labeled precursors to trace their incorporation into pheromone components[17].

Objective: To determine the biosynthetic precursors of this compound.

Materials:

-

Radio- or stable-isotope labeled fatty acids (e.g., [1-¹⁴C]palmitic acid, [D₄]palmitic acid).

-

Insect diet or injection solution.

-

Pheromone gland extraction materials (as above).

-

Appropriate analytical instrumentation (e.g., liquid scintillation counter for radiolabels, GC-MS or LC-MS/MS for stable isotopes).

Procedure:

-

Label Administration: Introduce the labeled fatty acid to the insects, either through their diet or by microinjection.

-

Incubation: Allow sufficient time for the insects to metabolize the labeled precursor. This time course may need to be optimized.

-

Pheromone Gland Extraction: At various time points, dissect the pheromone glands and extract the lipids as described in Protocol 4.1.

-

Analysis:

-

For radiolabeled compounds, use techniques like radio-HPLC or radio-TLC to separate the lipid fractions and quantify the radioactivity in each.

-

For stable-isotope labeled compounds, use GC-MS or LC-MS/MS to identify and quantify the labeled pheromone components and intermediates based on their mass shifts.

-

Heterologous Expression of Biosynthetic Enzymes

This approach is used to characterize the function of candidate enzymes in the biosynthetic pathway[3][6][7].

Objective: To confirm the enzymatic function of putative desaturases, reductases, or other enzymes in the biosynthesis of this compound.

Materials:

-

Yeast expression system (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica).

-

Expression vectors.

-

Candidate genes cloned from the insect of interest.

-

Substrate fatty acids.

-

Yeast culture media.

-

GC-MS for product analysis.

Procedure:

-

Gene Cloning: Isolate candidate genes (e.g., desaturases, reductases) from the pheromone gland of the target insect and clone them into a yeast expression vector.

-

Yeast Transformation: Transform the expression constructs into a suitable yeast strain.

-

Expression and Culture: Grow the engineered yeast in a suitable medium, often supplemented with a precursor fatty acid.

-

Metabolite Extraction: After a period of growth, extract the fatty acids and their derivatives from the yeast cells and/or the culture medium.

-

Analysis: Analyze the extracts by GC-MS to identify the products formed by the expressed insect enzyme.

dot digraph "Heterologous Expression Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=9.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; bio_material [shape=cds, fillcolor="#E6F4EA", fontcolor="#202124"]; output [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"];

// Nodes gene_cloning [label="Clone Candidate Gene\nfrom Insect Pheromone Gland", node [step]]; vector [label="Yeast Expression Vector", node [bio_material]]; transformation [label="Transform Yeast", node [step]]; culture [label="Culture Engineered Yeast\nwith Substrate", node [step]]; extraction [label="Extract Metabolites", node [step]]; analysis [label="GC-MS Analysis", node [step]]; result [label="Enzyme Function Confirmed", node [output]];

// Edges gene_cloning -> vector [arrowhead=vee]; vector -> transformation [arrowhead=vee]; transformation -> culture [arrowhead=vee]; culture -> extraction [arrowhead=vee]; extraction -> analysis [arrowhead=vee]; analysis -> result [arrowhead=vee]; } caption: "Workflow for functional characterization of biosynthetic enzymes."

Conclusion

This compound is a specialized metabolite central to the biosynthesis of the insect sex pheromone megatomoic acid. While its metabolic pathway is not fully defined, it is evident that it arises from a tailored version of fatty acid metabolism involving desaturation and limited β-oxidation. Further research focusing on the isolation and characterization of the specific enzymes involved will be critical for a complete understanding of this pathway. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper knowledge of the biosynthesis of this compound holds significant potential for the development of novel and specific pest control strategies.

References

- 1. Megatomoic acid | C14H24O2 | CID 11172137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pheromone biosynthesis and role of functional groups in pheromone specificity [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oleic Acid Promotes the Biosynthesis of 10-Hydroxy-2-decenoic Acid via Species-Selective Remodeling of TAGs in Apis mellifera ligustica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sensusimpact.com [sensusimpact.com]

- 15. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Biochemistry of development in insects. Incorporation of fatty acids into different lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on (3E,5Z)-Tetradecadienoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-tetradecadienoyl-CoA is a key intermediate in the biosynthesis of megatomic acid, the primary sex pheromone of the black carpet beetle, Attagenus megatoma. Understanding the synthesis, metabolism, and biological activity of this acyl-CoA is crucial for developing novel pest control strategies and for broader applications in lipid biochemistry and drug development. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including detailed experimental protocols for its synthesis and analysis, quantitative data, and a putative biosynthetic pathway.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of signaling molecules.[1] this compound is a specific long-chain, polyunsaturated acyl-CoA that holds particular significance in the chemical ecology of insects. It is the activated form of (3E,5Z)-tetradecadienoic acid, also known as megatomic acid, which has been identified as the principal component of the sex attractant of the female black carpet beetle, Attagenus megatoma[2]. The biosynthesis of this pheromone likely proceeds through a modified fatty acid metabolism pathway, with this compound as a critical intermediate. The study of this molecule and its biosynthetic pathway can provide valuable insights into insect biochemistry and may lead to the development of targeted and environmentally benign pest management methods.

Synthesis of this compound

The synthesis of this compound is a two-stage process: first, the chemical synthesis of the precursor fatty acid, (3E,5Z)-tetradecadienoic acid, followed by its enzymatic or chemo-enzymatic ligation to Coenzyme A.

Chemical Synthesis of (3E,5Z)-Tetradecadienoic Acid

A stereoselective and efficient route for the synthesis of (3E,5Z)-tetradecadienoic acid has been reported. The following protocol is adapted from the literature and provides a high-yield synthesis of the pheromone precursor.

Experimental Protocol:

-

Cadiot-Chodkiewicz Cross-Coupling: 1-Decyne is coupled with 4-bromo-3-butyn-1-ol in the presence of a copper(I) chloride catalyst. This reaction forms the carbon skeleton of the target molecule.

-

Stereoselective Reduction: The resulting diyne is stereoselectively reduced to form the (3E,5Z)-dienol. This is a critical step to establish the correct geometry of the double bonds.

-

Jones Oxidation: The dienol is then oxidized to the corresponding carboxylic acid, (3E,5Z)-tetradecadienoic acid, using Jones reagent.

-

Purification: The final product is purified by column chromatography to yield the pure (3E,5Z)-tetradecadienoic acid.

Chemo-enzymatic Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester can be achieved through several methods. The ethylchloroformate method is a reliable chemical approach.

Experimental Protocol:

-

Activation of the Carboxylic Acid: (3E,5Z)-tetradecadienoic acid (10 eq.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to 4°C. Triethylamine (5 eq.) and ethylchloroformate (5 eq.) are added, and the mixture is stirred for 45 minutes at 4°C to form the mixed anhydride.

-

Thioesterification with Coenzyme A: A solution of Coenzyme A (1 eq.) in 0.5 M NaHCO3 is added to the reaction mixture.

-

Reaction and Lyophilization: The reaction is stirred for another 45 minutes at room temperature, flash-frozen in liquid nitrogen, and lyophilized overnight.

-

Purification: The crude this compound can be purified by solid-phase extraction or reversed-phase high-performance liquid chromatography (HPLC).

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data for the synthesis and analysis of similar long-chain unsaturated acyl-CoA esters, which can be used as a benchmark for experimental design.

Table 1: Representative Yields for Acyl-CoA Synthesis

| Acyl-CoA Species | Precursor Acid | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|---|

| Oleoyl-CoA | Oleic Acid | Ethylchloroformate | >80 | [3] |

| Linoleoyl-CoA | Linoleic Acid | Carbonyldiimidazole | >90 | [3] |

| Palmitoleoyl-CoA | Palmitoleic Acid | Symmetric Anhydride | >95 |[3] |

Table 2: HPLC-MS/MS Parameters for Analysis of Long-Chain Acyl-CoAs

| Parameter | Value | Reference |

|---|---|---|

| Chromatography | ||

| Column | C8 or C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm) | [4] |

| Mobile Phase A | 15 mM ammonium (B1175870) hydroxide (B78521) in water | [4] |

| Mobile Phase B | 15 mM ammonium hydroxide in acetonitrile | [4] |

| Flow Rate | 0.4 mL/min | [4] |

| Gradient | Optimized for separation of long-chain species | [4] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |

| Monitored Transition | [M+H]+ → [M+H - 507]+ (neutral loss of pantoetheine) | [5] |

| Collision Energy | Optimized for specific analyte (typically 30-50 eV) |[6] |

Putative Biosynthetic Pathway and Experimental Workflow

Putative Biosynthetic Pathway of Megatomic Acid

The biosynthesis of (3E,5Z)-tetradecadienoic acid in Attagenus megatoma is thought to originate from standard fatty acid metabolism, followed by a series of desaturation and chain-shortening steps. This compound is a key intermediate in this pathway.

Caption: Putative biosynthetic pathway of megatomic acid.

Experimental Workflow for Analysis

The analysis of this compound from biological samples requires a systematic workflow to ensure accurate and reproducible results.

Caption: Workflow for this compound analysis.

Conclusion

This compound is a molecule of significant interest in the field of chemical ecology and lipid biochemistry. While direct studies on this specific acyl-CoA are limited, this guide provides a comprehensive framework based on existing knowledge of its precursor, megatomic acid, and general methodologies for acyl-CoA synthesis and analysis. The detailed protocols, representative quantitative data, and proposed biosynthetic pathway serve as a valuable resource for researchers aiming to investigate the role of this compound in insect pheromone biosynthesis and to explore its potential applications in the development of novel pest management strategies. Further research is warranted to elucidate the specific enzymes involved in its biosynthesis and to fully characterize its biochemical properties.

References

- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sex attractant of the black carpet beetle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]

- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(3E,5Z)-Tetradecadienoyl-CoA: A Technical Guide to its Role as a Pheromone Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,5Z)-Tetradecadienoyl-CoA is a critical intermediate in the biosynthesis of the primary sex pheromone component of the black carpet beetle, Attagenus megatoma. This technical guide provides a comprehensive overview of its biochemical properties, a proposed biosynthetic pathway, and detailed experimental protocols for its study. Understanding the formation and metabolism of this molecule offers potential avenues for the development of novel pest management strategies.

Introduction

This compound is an unsaturated fatty acyl-coenzyme A (acyl-CoA) molecule that serves as the immediate precursor to (3E,5Z)-tetradecadienoic acid, also known as megatomic acid.[1] This fatty acid is the principal component of the sex attractant pheromone released by female black carpet beetles (Attagenus megatoma) to attract males for mating.[1][2] The biosynthesis of insect sex pheromones often involves modifications of common fatty acids through a series of enzymatic reactions, including desaturation and chain shortening.[3][4] this compound represents a key juncture in this pathway, embodying the specific stereochemistry required for biological activity.

Biochemical Profile

| Property | Data | Reference |

| Molecular Formula | C35H58N7O17P3S | |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate | |

| Common Name | This compound, Megatomoyl-coenzyme A | |

| Parent Compound | (3E,5Z)-Tetradecadienoic acid (Megatomic acid) | [1] |

| Biological Role | Precursor to the sex pheromone of Attagenus megatoma | [1][2] |

Proposed Biosynthetic Pathway

The precise enzymatic pathway for the biosynthesis of this compound in Attagenus megatoma has not been fully elucidated. However, based on general principles of insect pheromone biosynthesis, a hypothetical pathway can be proposed, starting from common fatty acid precursors. This pathway likely involves a series of desaturation and potentially chain-shortening steps.

The biosynthesis is thought to begin with a saturated fatty acyl-CoA, such as palmitoyl-CoA (16:0-CoA) or stearoyl-CoA (18:0-CoA), which undergoes desaturation and chain shortening to yield the final product. The key enzymes in this process are fatty acyl-CoA desaturases, which introduce double bonds at specific positions and with specific stereochemistry.

A plausible pathway involves the following key steps:

-

De novo fatty acid synthesis: Standard fatty acid synthesis pathways produce saturated acyl-CoAs like palmitoyl-CoA.

-

Desaturation events: A sequence of desaturase enzymes introduce the double bonds at the Δ3 and Δ5 positions. It is likely that a Δ5-desaturase and a subsequent enzymatic step to introduce the Δ3 double bond are involved. The order and specific nature of these enzymes in Attagenus megatoma are yet to be identified.

-

Final Acyl-CoA: The resulting this compound is then hydrolyzed to release the free fatty acid, (3E,5Z)-tetradecadienoic acid, which is the active pheromone component.

Caption: Proposed biosynthetic pathway of (3E,5Z)-tetradecadienoic acid.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound and its biosynthesis in Attagenus megatoma.

Extraction and Analysis of Fatty Acyl-CoAs

This protocol describes the extraction of acyl-CoAs from insect tissues for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Insect tissue (e.g., pheromone glands of Attagenus megatoma)

-

Acetonitrile

-

10 mM Ammonium acetate (B1210297) buffer (pH 6.8)

-

Internal standard (e.g., C17:0-CoA)

-

Homogenizer

-

Centrifuge

-

LC-MS system with a C18 column

Procedure:

-

Excise the pheromone glands from female beetles and immediately freeze them in liquid nitrogen.

-

Homogenize the tissue in 2 mL of cold methanol containing the internal standard.

-

Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and add 1 mL of acetonitrile.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in 150 µL of methanol.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium acetate, pH 6.8.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from 20% to 100% B over 20 minutes.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-